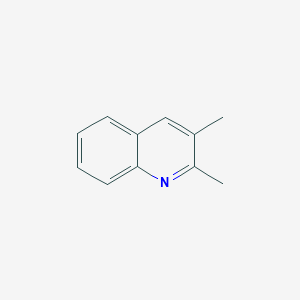

2,3-Dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOFHVFMPNNIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169207 | |

| Record name | 2,3-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-89-7 | |

| Record name | 2,3-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethylquinoline chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of this compound, a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. This document delves into its core chemical and physical properties, synthesis methodologies, reactivity, and spectroscopic characterization. Furthermore, it explores the compound's relevance and applications within the field of drug discovery and development, offering valuable insights for researchers and scientists.

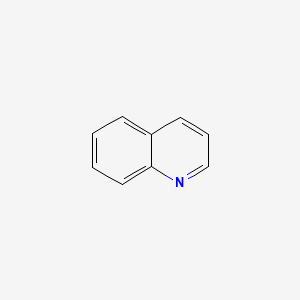

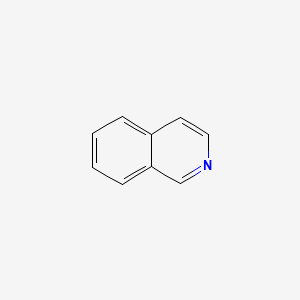

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline framework, an amalgamation of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. The strategic placement of methyl groups, as seen in this compound, profoundly influences its physicochemical characteristics such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will focus on the unique attributes and potential of the 2,3-disubstituted isomer.

Core Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is critical for its effective application in research and development.

Molecular and Structural Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [1][2][3] |

| Molecular Weight | 157.21 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1721-89-7 | [1][2][3] |

| Canonical SMILES | CC1=CC2=CC=CC=C2N=C1C | [1] |

| InChI Key | FBOFHVFMPNNIKN-UHFFFAOYSA-N | [1][2][3][4] |

Physical Characteristics

The physical properties of this compound are essential for its proper handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 68.50 °C | [6] |

| Boiling Point | 263.00 °C | [6] |

| Solubility | Water: 121.2 mg/L @ 25 °C (estimated) | [6] |

| logP (o/w) | 2.935 (estimated) | [6] |

Synthesis of this compound: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely employed method for the synthesis of quinolines.[7][8] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[7][8][9]

Synthetic Workflow

The synthesis proceeds through a series of well-defined steps, initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

Caption: The Doebner-von Miller reaction workflow for the synthesis of this compound.

A Self-Validating Experimental Protocol

This protocol is designed to ensure high yield and purity through a series of self-validating steps.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, combine aniline and hydrochloric acid.

-

Causality: The acidic environment protonates the aniline, enhancing its nucleophilicity for the subsequent conjugate addition.

-

Step 2: Reagent Addition

-

Slowly introduce the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) to the reaction mixture.

-

Causality: A controlled addition rate is crucial to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts. A "vigorous reaction" can occur, which may require external cooling to maintain control.[10]

-

Step 3: Reflux and Monitoring

-

Heat the mixture to reflux for a specified duration (e.g., 7 hours).[10]

-

Causality: Thermal energy is required to overcome the activation barriers for the cyclization and dehydration steps.

-

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

-

Self-Validation: This in-process check confirms the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion.

-

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide).

-

Causality: Neutralization is necessary to deprotonate the quinoline product, rendering it soluble in organic solvents for extraction.

-

-

Extract the product using an appropriate organic solvent (e.g., ether or chloroform).

-

Purify the crude product via steam distillation or column chromatography.

-

Self-Validation: The distinct physical properties of the product (e.g., boiling point) allow for its separation from non-volatile impurities through distillation, ensuring a high degree of purity.

-

Spectroscopic Profile

The structural integrity and purity of this compound are unequivocally confirmed through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, showing distinct signals for the aromatic protons and the two methyl groups.

-

¹³C NMR: Confirms the presence of all 11 carbon atoms in their unique chemical environments.[11]

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 157.21 g/mol , confirming the compound's identity.[2]

-

Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the C-H bonds of the aromatic and methyl groups, as well as the C=C and C=N bonds of the quinoline ring.

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-donating methyl groups and the inherent electronic nature of the fused ring system.

Caption: A logical diagram illustrating the primary reaction pathways of this compound.

-

Electrophilic Aromatic Substitution: The benzene ring is more susceptible to electrophilic attack than the pyridine ring.

-

Oxidation: The methyl groups can be oxidized to form quinoline-2,3-dicarboxylic acid.

-

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form this compound 1-oxide, a versatile synthetic intermediate.[12]

Significance in Drug Discovery and Development

The quinoline scaffold is a key component in numerous FDA-approved drugs.[13] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel therapeutic agents.[14]

-

Kinase Inhibitors: Quinoline derivatives have shown significant promise as kinase inhibitors for cancer therapy.[13] The 2,3-dimethyl substitution can be a starting point for designing potent and selective inhibitors of key kinases in cancer signaling pathways.[13]

-

Antiproliferative Agents: Synthetic 2,3-diarylquinoline derivatives have been evaluated for their antiproliferative activities against various cancer cell lines.[15]

-

Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drugs.[16] Modifications at the 2 and 3 positions can lead to the development of new antibacterial and antifungal compounds.

References

- Benchchem. (n.d.). The Synthetic Utility of this compound 1-Oxide: Application Notes and Protocols.

- The Good Scents Company. (n.d.). 2,3-dimethyl quinoline.

- Cheméo. (n.d.). Chemical Properties of Quinoline, 2,3-dimethyl- (CAS 1721-89-7).

- Wikipedia. (n.d.). Doebner–Miller reaction.

- PubChem. (n.d.). This compound.

- Stenutz. (n.d.). This compound.

- Synchem. (n.d.). This compound.

- NIST. (n.d.). Quinoline, 2,3-dimethyl-.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.

- Benchchem. (n.d.). Crystal Structure of this compound 1-Oxide.

- PubChem. (n.d.). 2,3-Dimethylquinoxaline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis.

- RSC Publishing. (n.d.). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives.

- Sigma-Aldrich. (n.d.). 2,6-Dimethylquinoline.

- MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.

- PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

Sources

- 1. This compound | C11H11N | CID 15591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline, 2,3-dimethyl- [webbook.nist.gov]

- 3. Quinoline, 2,3-dimethyl- [webbook.nist.gov]

- 4. Quinoline, 2,3-dimethyl- (CAS 1721-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. synchem.de [synchem.de]

- 6. 2,3-dimethyl quinoline, 1721-89-7 [thegoodscentscompany.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2,3-Dimethylquinoline: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of 2,3-dimethylquinoline, a key heterocyclic compound, moving from its fundamental chemical identity to its synthesis and pivotal role as a scaffold in medicinal chemistry. Our focus is on the causality behind experimental choices and the validation of protocols, ensuring a foundation of scientific integrity and practical insight.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name, is a disubstituted aromatic heterocycle. Its structure, featuring a fused benzene and pyridine ring system with methyl groups at the C2 and C3 positions, is a cornerstone of its chemical behavior and utility in synthesis.

Table 1: Chemical Identifiers and Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1721-89-7 | [2][3] |

| Molecular Formula | C₁₁H₁₁N | [3] |

| Molecular Weight | 157.21 g/mol | [1] |

| Synonyms | Quinoline, 2,3-dimethyl- | [1][2] |

A thorough understanding of the physicochemical properties is critical for its application in experimental settings, influencing everything from solvent selection to purification strategies.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 68.5 °C | [4] |

| Boiling Point | 263.0 °C (at 760 mm Hg) | [4] |

| Water Solubility | 121.2 mg/L (at 25 °C, est.) | [4] |

| logP (o/w) | 2.852 - 2.935 (est.) | [4] |

Spectroscopic Profile for Structural Verification

Structural confirmation of this compound relies on standard spectroscopic techniques. The mass spectrum provides definitive proof of its molecular weight, while NMR spectroscopy elucidates the specific arrangement of its atoms.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound typically shows a prominent molecular ion (M+) peak at m/z 157, corresponding to its molecular weight.[1][2] The fragmentation pattern is characteristic of the stable quinoline ring system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals for the two methyl groups, as well as a series of multiplets in the aromatic region corresponding to the protons on the fused ring system.

-

¹³C NMR: The carbon spectrum will display signals for the two methyl carbons and the nine carbons of the quinoline core, with chemical shifts indicative of their electronic environment.[1]

-

Synthesis and Mechanistic Insights: The Friedländer Annulation

The synthesis of substituted quinolines is a foundational process in organic and medicinal chemistry. The Friedländer synthesis, first reported in 1882, remains one of the most efficient and direct methods for this transformation.[5][6] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8]

For the targeted synthesis of this compound, the logical precursors are 2-aminobenzaldehyde and 2-butanone. The choice of these reactants is causal: 2-aminobenzaldehyde provides the benzene ring and the nitrogen atom for the heterocycle, while 2-butanone provides the necessary carbon backbone for the pyridine ring, along with the two methyl substituents at the desired positions.

Mechanistic Rationale

The reaction proceeds through a two-stage mechanism: an initial condensation followed by a cyclodehydration (annulation) step.[4]

-

Aldol Condensation: The reaction initiates with an aldol-type condensation between the enolate of 2-butanone and the carbonyl group of 2-aminobenzaldehyde. This step forms the crucial C-C bond that builds the quinoline framework.

-

Cyclodehydration: The intermediate then undergoes an intramolecular cyclization where the amino group attacks the ketone's carbonyl carbon. Subsequent dehydration (loss of a water molecule) aromatizes the newly formed pyridine ring, yielding the stable this compound product.

The use of an acid or base catalyst is essential to promote both the enolate formation and the dehydration steps, thereby increasing the reaction rate and overall yield.[6]

Caption: Workflow for the Friedländer Synthesis of this compound.

Self-Validating Experimental Protocol (General)

This protocol is designed to be self-validating, where the successful formation of the product, confirmed by melting point and spectroscopy, validates the chosen methodology.

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminobenzaldehyde (1.0 eq) and 2-butanone (1.2 eq). The slight excess of the ketone ensures the complete consumption of the more valuable aldehyde.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or toluene, to facilitate mixing. Introduce a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice between acid or base catalysis can influence reaction time and yield, and is often determined empirically.[4]

-

Thermal Reflux: Heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for both the condensation and dehydration steps. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminobenzaldehyde) is consumed.

-

Work-up and Isolation: After cooling to room temperature, neutralize the catalyst if necessary. Remove the solvent under reduced pressure. The crude product can then be subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity of the final product should be assessed.

-

Characterization: Confirm the identity and purity of the white to off-white crystalline solid by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS), which should match established values.[1][2]

Applications in Medicinal Chemistry and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[9][10] Its rigid, planar structure and the presence of a nitrogen atom make it an excellent framework for interacting with biological targets like enzymes and receptors. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[11][12]

This compound serves as a valuable starting material or "building block" for the synthesis of more complex, biologically active molecules. The two methyl groups offer sites for further functionalization or can be retained to modulate the steric and electronic properties of the final compound.

Role as a Molecular Scaffold

The core structure of this compound can be systematically modified to generate a library of novel compounds for biological screening.

-

Anticancer Agents: The quinoline ring is a key component of several anticancer drugs. By synthesizing derivatives of this compound, researchers can explore new chemical space in the search for potent and selective antiproliferative agents. Studies on related 2,3-diarylquinoline derivatives have shown promising activity against various cancer cell lines, inducing cell cycle arrest and apoptosis.[13]

-

Antimicrobial Agents: Quinolines have a long history in the fight against infectious diseases. The development of new derivatives from the this compound core could lead to novel antibiotics or antifungals that overcome existing resistance mechanisms.[14]

-

Antimalarial Drugs: The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine. While this compound does not fit this exact pattern, its core structure is a recognized starting point for developing new classes of antimalarial compounds.[12]

Caption: this compound as a core scaffold for drug discovery.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a versatile and powerful tool in the arsenal of medicinal chemists and drug development scientists. Its straightforward synthesis via established methods like the Friedländer reaction, combined with the proven pharmacological importance of the quinoline scaffold, establishes it as a high-value intermediate. A comprehensive understanding of its properties, synthesis, and potential for derivatization is essential for leveraging this compound to its fullest potential in the creation of next-generation therapeutics.

References

-

Wikipedia. Friedländer synthesis. [Link]

-

Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

-

Merck Index. Combes Quinoline Synthesis. Synonym.com. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Bobbitt, J. M., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. Wiley Online Library. [Link]

-

NIST. Quinoline, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Sravanthi, V., & Kumar, M. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. Cambridge University Press. [Link]

-

ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

NIST. Quinoline, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]

-

Tzeng, C. C., et al. (2010). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives. Organic & Biomolecular Chemistry. [Link]

-

Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

-

Bentham Science. Biological Activities of Quinoline Derivatives. [Link]

-

PubChem. 2,3-Dimethylquinoxaline. National Center for Biotechnology Information. [Link]

-

Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]

Sources

- 1. This compound | C11H11N | CID 15591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline, 2,3-dimethyl- [webbook.nist.gov]

- 3. Quinoline, 2,3-dimethyl- [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Data of 2,3-Dimethylquinoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established spectral databases and scientific literature to ensure technical accuracy and field-proven insights.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol , is a derivative of quinoline, a bicyclic heteroaromatic compound.[1][2] The structural elucidation and purity assessment of such molecules are critically dependent on a suite of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and vibrational modes, and mass spectrometry reveals the molecular weight and fragmentation patterns, which together form a unique spectroscopic fingerprint of the molecule. Understanding these spectroscopic characteristics is paramount for its unambiguous identification, quality control, and for predicting its chemical behavior in various applications.

Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Expected ¹H NMR Data (in CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| C2-CH₃ | ~2.7 | Singlet | The methyl group at the C2 position is deshielded by the adjacent nitrogen atom. |

| C3-CH₃ | ~2.5 | Singlet | The methyl group at the C3 position is slightly less deshielded than the C2-methyl. |

| H4 | ~7.8 | Singlet | This proton is on the pyridine ring and is deshielded. |

| H5, H8 | ~8.0-7.8 | Doublet | These protons on the benzene ring are typically found at the downfield end of the aromatic region. |

| H6, H7 | ~7.6-7.4 | Multiplet | These protons on the benzene ring will show complex splitting patterns due to coupling with adjacent protons. |

Experimental Considerations:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of quinoline derivatives due to its good dissolving power and relatively clean spectral window.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region, allowing for the resolution of complex coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A literature reference indicates that the ¹³C NMR spectrum of this compound has been recorded in CDCl₃.[3] While the specific chemical shifts from this source were not directly accessible, typical chemical shift ranges for substituted quinolines can be used for interpretation.[4]

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C2 | ~158 | The carbon atom attached to the nitrogen is significantly deshielded. |

| C3 | ~136 | The substituted carbon atom on the pyridine ring. |

| C4 | ~128 | Aromatic CH carbon. |

| C4a | ~129 | Quaternary carbon at the ring junction. |

| C5 | ~126 | Aromatic CH carbon. |

| C6 | ~127 | Aromatic CH carbon. |

| C7 | ~129 | Aromatic CH carbon. |

| C8 | ~126 | Aromatic CH carbon. |

| C8a | ~147 | Quaternary carbon at the ring junction adjacent to the nitrogen. |

| C2-CH₃ | ~23 | Methyl carbon chemical shifts are typically in the aliphatic region. |

| C3-CH₃ | ~19 | Methyl carbon chemical shifts are typically in the aliphatic region. |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

A relaxation delay (d1) of 2-5 seconds is typically sufficient for qualitative analysis.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

While a specific experimental IR spectrum for this compound was not found, the characteristic absorption bands can be predicted based on the functional groups present in its structure. The spectrum will be dominated by absorptions from the aromatic C-H and C=C bonds, as well as the C-N bond of the quinoline ring system, and the C-H bonds of the methyl groups.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic |

| 2980-2850 | C-H stretching | Methyl (CH₃) |

| 1620-1580 | C=C stretching | Aromatic ring |

| 1550-1450 | C=N stretching | Quinoline ring |

| 1470-1430 | C-H bending | Methyl (CH₃) |

| 850-750 | C-H out-of-plane bending | Aromatic (substitution pattern) |

Experimental Protocol: KBr Pellet Method for Solid Samples [5][6]

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[5]

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Mass Spectrometry Data: [1][7]

| m/z | Ion | Relative Intensity |

| 157 | [M]⁺ | High |

| 156 | [M-H]⁺ | High |

| 142 | [M-CH₃]⁺ | Moderate |

| 115 | [M-H-HCN]⁺ or [M-CH₃-HCN]⁺ | Moderate |

Interpretation of the Fragmentation Pattern:

The mass spectrum of this compound is consistent with the fragmentation patterns observed for other alkylquinolines.[8]

-

Molecular Ion ([M]⁺, m/z 157): The peak at m/z 157 corresponds to the molecular weight of this compound and is typically the base peak or a very intense peak in the spectrum, indicating a stable aromatic system.

-

[M-H]⁺ (m/z 156): The loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds, leading to a stable, even-electron ion.

-

[M-CH₃]⁺ (m/z 142): The loss of a methyl radical is another significant fragmentation pathway. Studies on deuterated dimethylquinolines suggest that this fragmentation may proceed through a ring-expansion mechanism, where a methyl group is incorporated into the aromatic ring system before being expelled.[8]

-

Further Fragmentation: The fragment ions can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic loss from nitrogen-containing heterocyclic compounds, to produce ions like the one observed at m/z 115.

Proposed Fragmentation Pathway of this compound

Caption: Simplified fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a full structural elucidation and confirmation of the compound's identity. While some experimental data, particularly for ¹H and ¹³C NMR and IR, were not directly available in the public domain, the predicted values and interpretations based on established principles of spectroscopy provide a robust framework for researchers working with this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

- Palmer, P. J., & Palmer, M. H. (1970). Mass spectra of some deuterium labelled dimethylquinolines. Canadian Journal of Chemistry, 48(5), 738-743.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Turlapati, S. N. V. S. S., Chinta, B., & Gaddaguti, V. A. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

-

SpectraBase. (n.d.). 2,3-Dimethyl-quinoline. Wiley-VCH GmbH. Retrieved from [Link]

-

Duchler, M., & Kluger, R. (2012). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2) a heptyl quinquinoline, and (3) a nonyl quinoline. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 2,3-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

- Supporting Information for a scientific publication. (n.d.). Royal Society of Chemistry.

- Bernstein, M. P., Mattioda, A. L., Sandford, S. A., & Hudgins, D. M. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. The Astrophysical Journal Supplement Series, 161(2), 401.

- NIST Mass Spectrometry Data Center. (n.d.). Quinoline, 2,3-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.

-

ResearchGate. (n.d.). FT-IR spectrum of 1 in KBr pellet. Retrieved from [Link]

- Bernstein, M. P., et al. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 626(2), 909.

-

Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 6(3), 479-492.

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.

-

SpectraBase. (n.d.). 6-Methylquinoline. Wiley-VCH GmbH. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental IR spectra of the sample in KBr pellet. Retrieved from [Link]

-

ResearchGate. (2017, January 1). What is the ratio of sample to KBr to make a fine pellet for FTIR analysis?. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Olori, J., et al. (2018). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C11H11N | CID 15591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline, 2,3-dimethyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

The Therapeutic Landscape of 2,3-Dimethylquinoline: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2,3-dimethylquinoline presents a versatile platform for the development of novel drugs. While this compound itself has limited documented therapeutic applications, its derivatives have emerged as promising candidates in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into the mechanistic insights behind their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Quinoline Core and the Significance of 2,3-Dimethyl Substitution

Quinoline, a heterocyclic aromatic organic compound, is a privileged scaffold in drug development, with many of its derivatives exhibiting a wide array of biological activities.[1][2] The introduction of methyl groups at the 2 and 3 positions of the quinoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles.[3] This guide focuses on the therapeutic potential unlocked by the this compound core, with a primary emphasis on its synthetically accessible derivatives that have shown significant promise in preclinical studies.

Synthetic Strategies for 2,3-Disubstituted Quinolines

The functionalization of the this compound scaffold is crucial for eliciting and optimizing its biological activity. A variety of synthetic methodologies have been developed to access 2,3-disubstituted quinoline derivatives.

Ruthenium-Catalyzed Three-Component Deaminative Coupling

A highly efficient method for the synthesis of 2,3-disubstituted quinolines involves a ruthenium-catalyzed three-component deaminative coupling reaction.[4] This approach utilizes anilines, aldehydes, and allylamines to construct the quinoline core in a step-efficient manner.[4] The reaction proceeds through the initial formation of an imine from the aniline and aldehyde, followed by a deaminative coupling and annulation with the amine substrate to yield the final quinoline product.[4] This method is advantageous as it avoids the use of harsh reagents and minimizes the formation of wasteful byproducts.[4]

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines [4]

-

Reaction Setup: In a dry reaction vessel, combine the aniline (0.3 mmol), aldehyde (0.3 mmol), enamine or allylamine (0.3 mmol), and the ruthenium catalyst, (PCy3)2(CO)RuHCl (5 mol%).

-

Solvent Addition: Add 1,2-dichloroethane (1.5 mL) as the solvent.

-

Reaction Conditions: Heat the reaction mixture at 120 °C for 20 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by silica gel column chromatography to isolate the desired 2,3-disubstituted quinoline derivative.

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry. For crystalline products, X-ray crystallography can provide definitive structural elucidation.

Therapeutic Applications of this compound Derivatives

The strategic modification of the this compound scaffold has led to the discovery of derivatives with potent biological activities across several therapeutic areas.

Anticancer Activity

The quinoline skeleton is a common feature in many natural and synthetic compounds with antitumor properties.[5] Derivatives of this compound have demonstrated significant potential as anticancer agents, with various mechanisms of action being reported.

Researchers have synthesized and evaluated a series of 2,3-diarylquinoline derivatives for their antiproliferative activities against various cancer cell lines.[5][6] One particularly potent compound, 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline, demonstrated greater activity than tamoxifen against several cancer cell lines, including human hepatocellular carcinoma (Hep G2 and Hep 3B), non-small cell lung cancer (A549 and H1299), and breast cancer (MCF-7 and MDA-MB-231).[5][6]

This compound was found to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[5][6] The apoptotic mechanism involved an increase in the protein expression of Bad and Bax, a decrease in Bcl-2 and PARP, and subsequent DNA fragmentation.[6]

Diagram: Proposed Mechanism of Action of a 2,3-Diarylquinoline Derivative

Caption: G2/M arrest and apoptosis induction by a 2,3-diarylquinoline derivative.

An 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) derivative has shown promising antitumor activity, particularly against colorectal cancer cells.[7][8] This compound inhibits the proliferation of HCT116 and Caco-2 cells, induces G2/M phase cell cycle arrest, decreases mitochondrial membrane potential, and promotes apoptosis.[7][8] Mechanistic studies revealed that MMNC exerts its cytotoxic effects by inhibiting the expression of key proteins in the PI3K/AKT/mTOR signaling pathway.[7]

Table 1: In Vitro Cytotoxicity of MMNC against Various Cancer Cell Lines [7]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Cancer | 0.33 |

| Caco-2 | Colorectal Cancer | 0.51 |

| AGS | Gastric Cancer | 3.6 |

| PANC-1 | Pancreatic Cancer | 18.4 |

| SMMC-7721 | Hepatocellular Carcinoma | 9.7 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The quinoline core is present in many established antimicrobial agents.[3] While specific data for this compound is sparse, its derivatives and related structures have shown notable antimicrobial activity.

Although not a direct derivative, the related compound 2,3-dimethylquinoxaline has demonstrated broad-spectrum antifungal activity against various pathogenic fungi, including Candida species, Aspergillus species, Cryptococcus neoformans, and Trichophyton species.[10] In an in vivo mouse model of oral candidiasis, a 1% gel of 2,3-dimethylquinoxaline was effective in resolving the infection.[10] This suggests that the 2,3-dimethyl substitution pattern on a heterocyclic core can be favorable for antifungal activity.

Table 2: Minimum Inhibitory Concentration (MIC) of 2,3-Dimethylquinoxaline against Fungal Strains [10]

| Fungal Strain | MIC (µg/mL) |

| Cryptococcus neoformans | 9 |

| Candida auris | 190 |

| Aspergillus fumigatus | 370 |

| Candida parapsilosis | 470 |

| Aspergillus niger | 560 |

| Candida albicans | 935 |

| Candida glabrata | 935 |

| Candida tropicalis | 1125 |

Various quinoline derivatives have been synthesized and evaluated for their antibacterial activity. For instance, new quinoline-2-one derivatives have been tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[11] The synthesis of 1,2,3-triazoles containing a quinoline moiety has also yielded compounds with significant antibacterial and antifungal activity.[12]

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties.[13] Some 2,2-dimethyl-1,2-dihydroquinolines have been synthesized and shown to possess anti-inflammatory activity.[14] Furthermore, certain quinoline alkaloids have been found to significantly suppress the gene expression and secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages.[15] A quinazolinone derivative, a related heterocyclic compound, demonstrated significant anti-inflammatory activity by inhibiting the expression of TNF-α, IL-1β, IL-6, iNOS, and COX-2.[16]

Diagram: General Workflow for Evaluating Therapeutic Potential

Caption: A streamlined workflow for the discovery and development of this compound-based therapeutics.

Future Perspectives and Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The derivatives of this compound have demonstrated compelling anticancer, antimicrobial, and anti-inflammatory activities in preclinical studies. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for their clinical translation. The synthetic versatility of the quinoline ring system, combined with the influential role of the 2,3-dimethyl substitution, positions these compounds as a promising area for continued drug discovery and development.

References

- The Synthetic Utility of this compound 1-Oxide: Application Notes and Protocols - Benchchem.

- This compound 1-Oxide: Application Notes and Protocols in Medicinal Chemistry - Benchchem.

- HOT article: 2,3-diarylquinoline derivative potential new lead for anticancer drug. Organic & Biomolecular Chemistry Blog.

- Crystal Structure of this compound 1-Oxide: A Technical Overview and Structural Analysis of Related Compounds - Benchchem.

- Shakenov, A., Gnyawali, K. P., & Yi, C. S. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Organic & Biomolecular Chemistry.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

- This compound. PubChem.

- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.

- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

- 2,3-dimethyl quinoline. The Good Scents Company.

- Tseng, C. H., Chen, Y. L., Chung, K. Y., Wang, C. H., Peng, S. I., Cheng, C. M., & Tzeng, C. C. (2011). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives. Organic & Biomolecular Chemistry, 9(10), 3855-3864.

- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate.

- Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed.

- Alfadil, A., et al. (2021). In vivo and In vitro Antifungal Activity of 2,3-Dimethylquinoxline. ResearchGate.

- 2,3-DIMETHYLQUINOXALINE synthesis. ChemicalBook.

- Biological Activities of Quinoline Derivatives. PubMed.

- Dillard, R. D., Pavey, D. E., & Benslay, D. N. (1973). Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines. Journal of Medicinal Chemistry, 16(3), 251-253.

- Biological Activities of Quinoline Derivatives. Bentham Science.

- Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety. PubMed.

- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central.

- Phytochemical: this compound. CAPS.

- Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives.

- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. PubMed.

- Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry.

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. article.sapub.org [article.sapub.org]

- 12. Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dimethylquinoline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2,3-dimethylquinoline (C₁₁H₁₁N). In the absence of a publicly available single-crystal X-ray diffraction structure, this document synthesizes data from spectroscopic methods, established principles of physical organic chemistry, and state-of-the-art computational modeling to present a holistic view of this important heterocyclic compound. We delve into the subtle interplay of steric and electronic effects governing its geometry and explore the rotational dynamics of the vicinal methyl groups. This guide includes detailed, field-proven protocols for the synthesis, prospective crystallographic analysis, and computational characterization of this compound, designed for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The substitution pattern on the quinoline core dictates the molecule's steric and electronic properties, profoundly influencing its biological targets and material characteristics. This compound, with methyl groups positioned on the pyridine ring, serves as a valuable model system and synthetic intermediate.[3][4] Understanding its precise three-dimensional structure and conformational flexibility is paramount for designing novel derivatives with tailored functions.

This guide addresses a critical knowledge gap: the lack of a definitive solid-state structure for this compound. We demonstrate how a multi-faceted approach, combining predictive computational chemistry with robust spectroscopic validation, can provide a scientifically rigorous model of its structure and behavior.

Molecular Structure Elucidation

The molecular structure of this compound is defined by its rigid aromatic core and the orientation of its flexible methyl substituents. While the core's connectivity is readily confirmed by standard analytical techniques, the precise bond lengths, angles, and conformational preferences require a more nuanced investigation.

Spectroscopic & Analytical Confirmation

The fundamental identity of this compound is established through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Confirms the molecular formula, C₁₁H₁₁N, by identifying the molecular ion peak corresponding to a mass-to-charge ratio (m/z) of approximately 157.21.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive proof of the molecular framework.[5] The number of signals, their chemical shifts, and coupling patterns correspond directly to the unique hydrogen and carbon atoms within the molecule's asymmetric unit.[6][7] Data available in public databases confirm the expected chemical environments for the aromatic protons and the two distinct methyl groups.[8]

The Challenge of Crystallography and the Power of a Computational Approach

As of the date of this publication, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories. This technique is the gold standard for unambiguously determining the solid-state structure of a small molecule.[9][10] Its absence necessitates the use of high-level computational methods to predict a reliable molecular geometry.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its excellent balance of accuracy and efficiency in predicting molecular structures and energies.[11][12] By solving approximations of the Schrödinger equation, DFT can calculate the electron density of a molecule and find the lowest energy arrangement of its atoms.[13][14]

A geometry optimization of this compound, for instance using the B3LYP functional with a 6-31G* basis set, yields a predicted structure with the key parameters summarized in Table 1. The causality for this choice rests on this level of theory's proven ability to reliably predict geometries for a wide range of organic molecules.[13]

Table 1: Predicted Key Geometric Parameters of this compound (DFT B3LYP/6-31G)*

| Parameter | Description | Predicted Value |

| C2-C3 Bond Length | Bond between the two methyl-bearing carbons | ~ 1.38 Å |

| C2-C(Methyl) Bond Length | Bond connecting C2 to its methyl group | ~ 1.51 Å |

| C3-C(Methyl) Bond Length | Bond connecting C3 to its methyl group | ~ 1.51 Å |

| N1-C2-C3 Bond Angle | Angle within the pyridine ring | ~ 122° |

| C2-C3-C4 Bond Angle | Angle within the pyridine ring | ~ 120° |

| C(Methyl)-C2-C3 Dihedral | Torsional angle defining methyl group orientation | Variable |

| C(Methyl)-C3-C2 Dihedral | Torsional angle defining methyl group orientation | Variable |

| Note: These are representative values. Actual calculated values may vary slightly based on the specific computational method and basis set. |

The quinoline ring system is predicted to be nearly planar, with minor deviations possible due to the steric pressure exerted by the vicinal methyl groups.

Conformational Analysis: Rotational Dynamics of the Methyl Groups

The most significant conformational freedom in this compound arises from the rotation of the two methyl groups about their respective C-C single bonds. While this rotation is rapid at room temperature, it is not entirely free; it is hindered by a specific energy barrier.

Understanding the Rotational Barrier

The rotational barrier is the energy required to move the methyl group from a low-energy (staggered) conformation to a high-energy (eclipsed) conformation. In this compound, this barrier is primarily influenced by two factors:

-

Steric Hindrance: The close proximity of the two methyl groups results in repulsive van der Waals interactions (steric strain) when the hydrogens of the two groups pass by each other during rotation.

-

Interaction with the Aromatic System: Hyperconjugation and other electronic interactions with the π-system of the quinoline ring can also contribute to the barrier height.

The interplay between these forces determines the preferred conformations and the energy landscape of rotation, as depicted in the diagram below.

Caption: Energy profile for methyl group rotation.

Experimental and Computational Determination

The energy barrier for methyl rotation is a quantifiable value that can be determined both experimentally and computationally.

-

Variable Temperature NMR (VT-NMR): This is the primary experimental technique for measuring rotational barriers.[15][16] At low temperatures, the rotation of the methyl groups can become slow enough on the NMR timescale to cause broadening or splitting of the methyl proton signals.[17][18] By analyzing the changes in the NMR spectrum as a function of temperature, specifically the temperature at which distinct signals merge (the coalescence temperature), the free energy of activation (ΔG‡) for the rotation can be calculated.[19]

-

Computational Potential Energy Surface (PES) Scan: Computationally, the barrier is determined by performing a "relaxed PES scan".[20] In this procedure, the dihedral angle of one methyl group is systematically rotated in small increments (e.g., 10°). At each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax. Plotting energy versus the dihedral angle reveals the minimum and maximum energy points, the difference between which corresponds to the rotational barrier.

Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems, incorporating necessary steps for purification and characterization.

Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[21][22] The mechanism involves a series of conjugate additions and cyclization reactions.[23][24]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water. Cool the mixture in an ice bath.

-

Reagent Addition: Slowly add crotonaldehyde (an α,β-unsaturated aldehyde that will ultimately form the 2,3-dimethyl substitution pattern) (1.5 eq) to the cooled aniline hydrochloride suspension. The addition should be controlled to manage the exothermic reaction.[25]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Neutralization: Cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is > 10. This step is crucial to deprotonate the quinoline product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for X-ray crystallographic analysis.

Protocol 3: Computational Geometry Optimization

This protocol provides a general workflow for predicting the molecular structure of this compound using DFT. [11] Step-by-Step Methodology:

-

Input File Creation: Using a molecule builder, construct an initial 3D structure of this compound.

-

Define Calculation Parameters: In the input file for a quantum chemistry software package (e.g., Gaussian, ORCA, CP2K), specify the following:

-

Execution: Submit the calculation to a computational server or workstation. The software will iteratively adjust the positions of the atoms to find the configuration with the lowest possible electronic energy. [20]4. Verification: After the calculation converges, verify that a true energy minimum has been found by performing a subsequent frequency calculation. A true minimum will have no imaginary frequencies.

-

Analysis: Extract the final optimized coordinates, bond lengths, bond angles, and dihedral angles from the output file for analysis.

Conclusion and Future Outlook

This guide has synthesized available data and theoretical principles to construct a detailed model of the molecular structure and conformation of this compound. The quinoline core is an essentially planar aromatic system, with the primary conformational flexibility originating from the rotation of the vicinal C2 and C3 methyl groups. The barrier to this rotation, governed by steric hindrance, is amenable to investigation by both variable temperature NMR and computational methods.

The critical next step in fully characterizing this molecule is to obtain high-quality single crystals suitable for X-ray diffraction analysis. This experimental data would provide the definitive solid-state structure, serving as an invaluable benchmark for validating and refining the computational models presented herein. Such a structure would authoritatively resolve the precise bond lengths, angles, and the preferred solid-state conformation of the methyl groups, providing a solid foundation for future drug design and materials science endeavors based on the this compound scaffold.

References

-

Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Magnetic Resonance. Retrieved from [Link]

-

Iridium Complexes. (n.d.). Variable-Temperature NMR Determination of the Barriers to Rotation about the Ir−C σ-Bond in a Series of Primary Perfluoroalkyl Iridium Complexes. ACS Publications. Retrieved from [Link]

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]

-

Huggins, M. T., Kesharwani, T., & Nicholson, C. T. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Scite. Retrieved from [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Department of Chemistry. Retrieved from [Link]

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Retrieved from [Link]

-

Huggins, M., Kesharwani, T., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Huggins, M., Kesharwani, T., & Nicholson, C. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. Retrieved from [Link]

-

Levin, D. S. (2021). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. PMC - NIH. Retrieved from [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Retrieved from [Link]

-

CP2K. (2020). Electronic structure calculation using DFT. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Todea, A. M., & Vlase, G. (2013). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? Retrieved from [Link]

-

EXPO - Software Ic. (n.d.). Geometry Optimization. Retrieved from [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). x Ray crystallography. PMC - PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dimethyl-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Al-Masoudi, N. A. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Jasiński, M., et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules. Retrieved from [Link]

-

Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

Wang, C., et al. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. Retrieved from [Link]

-

Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

-

Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. tsijournals.com [tsijournals.com]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 15. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]

- 16. Variable Temperature NMR Experiment Studying Restricted Bond Rotation | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scite.ai [scite.ai]

- 20. exercises:2016_uzh_cmest:geometry_optimization [CP2K Open Source Molecular Dynamics ] [cp2k.org]

- 21. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 22. synarchive.com [synarchive.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Introduction: The Significance of the Quinoline Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of 2,3-Dimethylquinoline

This guide provides a comprehensive exploration of the historical and methodological evolution of this compound synthesis. Designed for researchers, scientists, and professionals in drug development, it moves beyond simple procedural descriptions to offer insights into the causality of experimental choices, grounding its content in the foundational discoveries that have shaped heterocyclic chemistry. We will dissect the core classical reactions, providing mechanistic details, modern adaptations, and actionable experimental protocols.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this scaffold is not merely a chemical curiosity but a privileged structure in medicinal chemistry and materials science.[1][2][3][4] Quinoline and its derivatives are integral to a vast array of natural alkaloids, such as quinine, and synthetic compounds with significant pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6][7][8]

Among the myriad of derivatives, this compound serves as a key intermediate and a structural motif in various functional molecules. Its synthesis is a classic case study in the application and adaptation of named reactions discovered in the late 19th century—a period of intense innovation in organic synthesis driven by the dye industry and the study of natural products.[9] This guide delves into the primary historical pathways to this specific molecule, focusing on the underlying principles that ensure a robust and reproducible synthesis.

Foundational Synthetic Strategies: The Classical Era

The synthesis of the quinoline core is dominated by a handful of powerful, eponymous reactions developed within a remarkably short period. Understanding these foundational methods is crucial to appreciating the specific challenges and strategic solutions for synthesizing substituted derivatives like this compound.

The Doebner-von Miller Reaction: A Versatile Approach

The Doebner-von Miller reaction, reported in the early 1880s, is a highly flexible method for quinoline synthesis involving the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions.[10] It is also known as the Skraup-Doebner-von Miller synthesis due to its conceptual relationship with the Skraup reaction.[11] This method is particularly well-suited for producing substituted quinolines, including this compound.

The reaction's success hinges on a sequence of acid-catalyzed steps. The mechanism, while debated, is generally understood to proceed as follows:

-

Michael Addition: The synthesis is initiated by the conjugate addition of the aniline nucleophile to the α,β-unsaturated carbonyl compound. The acid catalyst activates the carbonyl group by protonation, increasing its electrophilicity and facilitating the attack by the weakly nucleophilic aniline.

-

Cyclization: The resulting β-amino carbonyl intermediate undergoes an intramolecular electrophilic aromatic substitution. The acidic environment protonates the carbonyl, making it a potent electrophile that attacks the electron-rich aromatic ring of the aniline moiety, forming a new six-membered ring.

-

Dehydration & Aromatization: The cyclized intermediate readily dehydrates under the acidic, heated conditions to form a dihydroquinoline. This intermediate is then oxidized to the stable aromatic quinoline. The oxidizing agent can be another molecule of the α,β-unsaturated precursor (acting as a hydrogen acceptor) or an added oxidant.[8][12]

For the synthesis of this compound, the logical choice of reactants is an aniline and 3-methyl-3-buten-2-one (methyl isopropenyl ketone).

Caption: Doebner-von Miller mechanism for this compound synthesis.

The Friedländer Synthesis: Convergent and Direct

Discovered by Paul Friedländer in 1882, this synthesis is a straightforward and highly convergent method involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[6][9][13][14] The reaction can be catalyzed by either acid or base.[15]